

molecular weight of trans-4-Aminocyclohexanecarboxylic acid

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Compound of Interest

Compound Name: *trans-4-Aminocyclohexanecarboxylic acid*
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An In-depth Technical Guide to **trans-4-Aminocyclohexanecarboxylic Acid**

This technical guide provides a comprehensive overview of **trans-4-Aminocyclohexanecarboxylic acid**, a pivotal building block in pharmaceutical research and development. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and applications.

Core Chemical and Physical Properties

trans-4-Aminocyclohexanecarboxylic acid is an organic compound featuring a cyclohexane ring substituted with an amino group and a carboxylic acid group in a trans configuration.^[1] This non-proteinogenic amino acid serves as a versatile intermediate in the synthesis of various bioactive molecules.^[2]

Table 1: Physicochemical Properties of **trans-4-Aminocyclohexanecarboxylic Acid**

Property	Value	Reference
Molecular Weight	143.186 g/mol	[3][4]
Molecular Formula	C7H13NO2	[3][5]
CAS Number	3685-25-4	[3][4]
Appearance	White to off-white crystalline solid	[1]
Melting Point	>300 °C (decomposes)	
Solubility	Soluble in water and polar organic solvents	[1]
IUPAC Name	(1r,4r)-4-aminocyclohexane-1-carboxylic acid	[3]

Synthesis and Experimental Protocols

The synthesis of isomerically pure **trans-4-Aminocyclohexanecarboxylic acid** is crucial for its application in pharmaceuticals.[6][7] Several methods have been developed, primarily focusing on the hydrogenation of p-aminobenzoic acid or the epimerization of the corresponding cis-isomer.[8][9]

Synthesis via Hydrogenation of p-Aminobenzoic Acid

A common and direct method involves the catalytic hydrogenation of p-aminobenzoic acid. This process can be optimized to favor the formation of the trans-isomer.[9][10]

Experimental Protocol:

- **Reaction Setup:** In a high-pressure autoclave, combine p-aminobenzoic acid, a suitable catalyst (e.g., 5% Ruthenium on Carbon), and an aqueous solution of sodium hydroxide.[9][11]
- **Hydrogenation:** Pressurize the autoclave with hydrogen gas (e.g., 15 bar) and heat the mixture (e.g., to 100 °C) with constant stirring.[9][10]

- **Reaction Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** After completion, cool the reaction mixture, filter the catalyst, and adjust the pH of the filtrate to precipitate the product.
- **Purification:** The crude product can be further purified by recrystallization to achieve high isomeric purity.

Synthesis via Epimerization of cis-4-Aminocyclohexanecarboxylic Acid Derivatives

This method involves the conversion of the thermodynamically less stable cis-isomer to the desired trans-isomer, often through a protected intermediate.^{[7][8]}

Experimental Protocol:

- **Protection of the Amino Group:** The amino group of a cis/trans mixture of 4-aminocyclohexanecarboxylic acid or its ester is protected (e.g., with a Boc or phthalimido group).^[7]
- **Epimerization:** The protected cis-isomer is treated with a base (e.g., potassium tert-butoxide or sodium methoxide) in an appropriate solvent.^{[7][8]} This shifts the equilibrium towards the more stable trans-isomer.
- **Reaction Monitoring:** The progress of the isomerization is monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
- **Deprotection:** Once the desired trans-isomer ratio is achieved, the protecting group is removed under appropriate conditions (e.g., acidic hydrolysis for a Boc group).
- **Isolation and Purification:** The final product is isolated and purified by crystallization.

Analytical Characterization

The purity and isomeric ratio of **trans-4-Aminocyclohexanecarboxylic acid** are critical for its use in pharmaceutical synthesis. Standard analytical techniques are employed for its

characterization.

Experimental Protocol: Purity Determination by GC-MS

- Sample Preparation: Derivatize the sample to increase its volatility. A common method is esterification of the carboxylic acid followed by acylation of the amino group.
- GC Conditions:
 - Column: A suitable capillary column (e.g., HP-5ms).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 280 °C) at a controlled rate.
 - Carrier Gas: Helium.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Mass Range: Scan a suitable mass range (e.g., 50-500 amu).
- Data Analysis: Identify the peaks corresponding to the cis and trans isomers based on their retention times and mass spectra. Quantify the isomeric purity by integrating the respective peak areas.

Applications in Drug Development

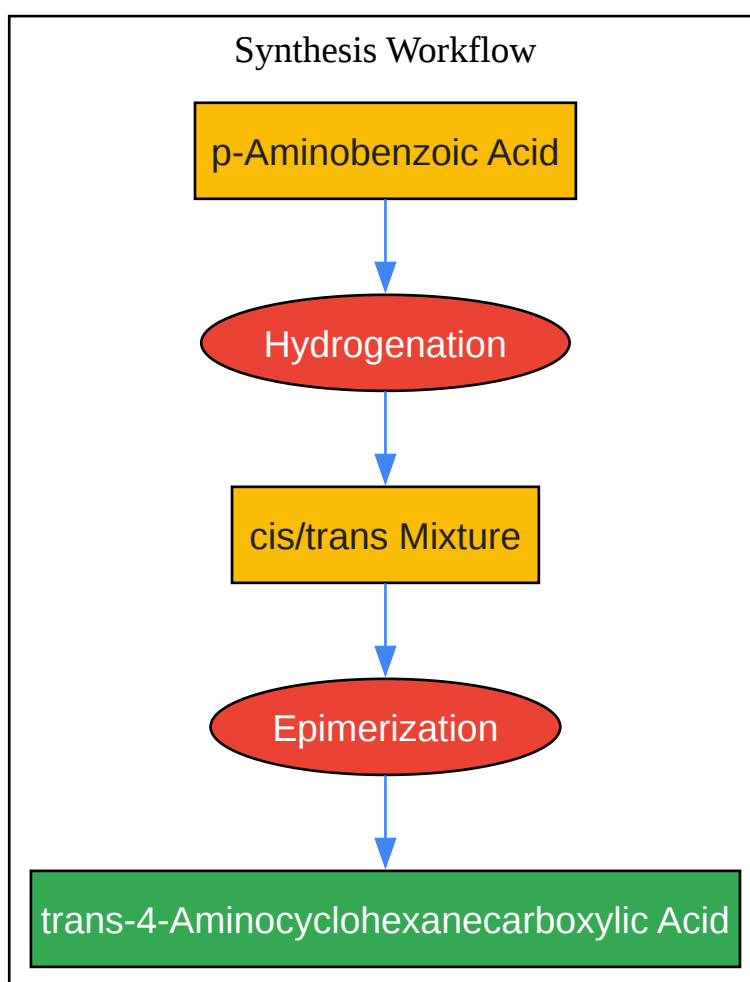
trans-4-Aminocyclohexanecarboxylic acid is a valuable building block in medicinal chemistry due to its rigid, non-aromatic scaffold, which can impart favorable pharmacokinetic properties to drug candidates.^{[2][6]}

- Synthesis of Active Pharmaceutical Ingredients (APIs): It is a key intermediate in the synthesis of several marketed drugs, including the antidiabetic agent glimepiride and Janus kinase (JAK) inhibitors.^{[6][10]}

- Improving Drug Properties: Its incorporation into drug molecules can enhance solubility and bioavailability.[2]
- Peptidomimetics: As a constrained amino acid analog, it is used in the design of peptidomimetics to create more stable and potent therapeutic agents, such as dynorphin A analogs.[9]

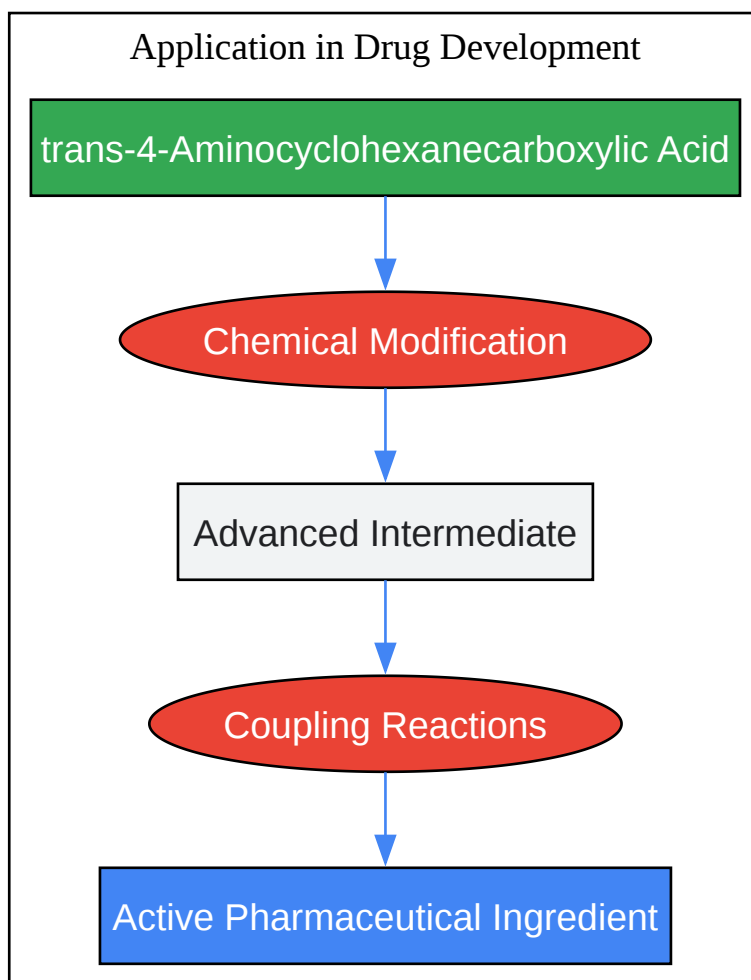
Visualized Workflows and Pathways

The following diagrams illustrate the synthesis and application of **trans-4-Aminocyclohexanecarboxylic acid**.



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Caption: Synthetic routes to **trans-4-Aminocyclohexanecarboxylic acid**.



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Caption: Role as a building block in pharmaceutical synthesis.

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